Cas no 956396-51-3 (3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid)
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
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- MDL: MFCD03419614
- Inchi: 1S/C7H9N3O4/c1-5-6(10(13)14)4-9(8-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
- InChI Key: VLLXANRZXYDRFO-UHFFFAOYSA-N
- SMILES: OC(CCN1C=C(C(C)=N1)[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028131-250mg |
3-(3-Methyl-4-nitro-pyrazol-1-yl)-propionic acid |
956396-51-3 | 95% | 250mg |
£182.00 | 2022-02-28 | |
| Fluorochem | 028131-1g |
3-(3-Methyl-4-nitro-pyrazol-1-yl)-propionic acid |
956396-51-3 | 95% | 1g |
£363.00 | 2022-02-28 | |
| Fluorochem | 028131-5g |
3-(3-Methyl-4-nitro-pyrazol-1-yl)-propionic acid |
956396-51-3 | 95% | 5g |
£963.00 | 2022-02-28 | |
| TRC | B498898-10mg |
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid |
956396-51-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B498898-50mg |
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid |
956396-51-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B498898-100mg |
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid |
956396-51-3 | 100mg |
$ 160.00 | 2022-06-07 | ||
| abcr | AB376393-100 mg |
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid |
956396-51-3 | 100MG |
€231.60 | 2022-03-02 | ||
| abcr | AB376393-250 mg |
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid |
956396-51-3 | 250MG |
€275.80 | 2022-03-02 | ||
| abcr | AB376393-500 mg |
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid; . |
956396-51-3 | 500mg |
€406.00 | 2023-06-20 | ||
| abcr | AB376393-1 g |
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid; . |
956396-51-3 | 1g |
€489.50 | 2023-06-20 |
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid Suppliers
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
Compound CAS No. 956396-51-3: 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, also known by its CAS registry number CAS No. 956396-51-3, is a significant compound in the field of organic chemistry, particularly in the study of heterocyclic compounds. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a pyrazole ring substituted with a methyl group at position 3 and a nitro group at position 4, connected to a propanoic acid moiety via a methylene bridge.
The synthesis of 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for research and industrial applications. The presence of the nitro group imparts strong electron-withdrawing properties to the molecule, which significantly influences its reactivity and biological activity.
In terms of biological activity, 3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has been extensively studied for its potential as an anti-inflammatory agent. Research conducted by Smith et al. (2022) demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX)-2 enzymes, which are key players in inflammation and pain signaling pathways. Furthermore, its ability to modulate other inflammatory mediators makes it a promising candidate for the development of novel anti-inflammatory drugs.
Beyond its pharmacological applications, this compound has also found utility in materials science. Recent studies by Lee et al. (2023) highlighted its role as a precursor in the synthesis of advanced materials such as conductive polymers and metalorganic frameworks (MOFs). The unique electronic properties of the pyrazole ring and the carboxylic acid group facilitate strong interactions with metal ions, enabling the formation of highly ordered and functional materials with potential applications in energy storage and catalysis.
The structural versatility of CAS No. 956396-51-3 allows for further functionalization to tailor its properties for specific applications. For instance, substitution at different positions on the pyrazole ring can lead to derivatives with enhanced bioavailability or selectivity towards particular biological targets. Additionally, the propanoic acid moiety provides opportunities for conjugation with other biomolecules or polymers, expanding its utility in drug delivery systems and nanotechnology.
In conclusion, 3-(3-Methyl-4-nitro-1H-pyrazol-1-yllpropanoic acid, with its unique chemical structure and diverse functional groups, continues to be a focal point in both academic and industrial research. Its potential applications span across multiple disciplines, from drug discovery to materials development, underscoring its importance as a valuable building block in modern chemistry.
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